

Spectroscopic Data for 2-Bromo-6-iodopyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-iodopyridin-3-ol


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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Bromo-6-iodopyridin-3-ol**. Due to the limited availability of experimentally derived spectra in public databases, this guide combines theoretical predictions based on established spectroscopic principles with data from analogous compounds to offer a robust analytical profile. This document is intended to support research and development activities by providing key spectroscopic data, detailed experimental protocols, and a logical workflow for spectral analysis.

Chemical Identity

Property	Value
Compound Name	2-Bromo-6-iodopyridin-3-ol
Synonyms	2-Bromo-3-hydroxy-6-iodopyridine, 2-Bromo-6-iodo-3-pyridinol
CAS Number	129611-32-1[1]
Molecular Formula	C ₅ H ₃ BrINO[1]
Molecular Weight	299.89 g/mol [1]
Chemical Structure	 Chemical structure of 2-Bromo-6-iodopyridin-3-ol

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **2-Bromo-6-iodopyridin-3-ol**. These values are derived from computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 10.0 - 11.0	Singlet (broad)	1H	OH
~ 7.5 - 7.7	Doublet	1H	H-4
~ 7.2 - 7.4	Doublet	1H	H-5

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~ 150 - 155	C-3
~ 140 - 145	C-6
~ 130 - 135	C-5
~ 125 - 130	C-4
~ 110 - 115	C-2

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on substituent effects on the pyridine ring.

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Relative Intensity (%)	Assignment
299/301	~100 / ~98	[M] ⁺ (presence of Br and I isotopes)
220/222	Variable	[M - Br] ⁺
172	Variable	[M - I] ⁺
144	Variable	[M - Br - CO] ⁺
93	Variable	[C ₅ H ₄ NO] ⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I).

Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (phenolic)
~ 3100	Medium	C-H stretch (aromatic)
~ 1600	Strong	C=C stretch (aromatic ring)
~ 1450	Medium	C=N stretch (aromatic ring)
~ 1200	Strong	C-O stretch (phenolic)
800 - 600	Strong	C-Br and C-I stretches

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **2-Bromo-6-iodopyridin-3-ol**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Bromo-6-iodopyridin-3-ol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 500 MHz).
- **1H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm).

Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe or dissolve it in a volatile solvent for injection.
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-400).
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic patterns to confirm the

presence of bromine and iodine.

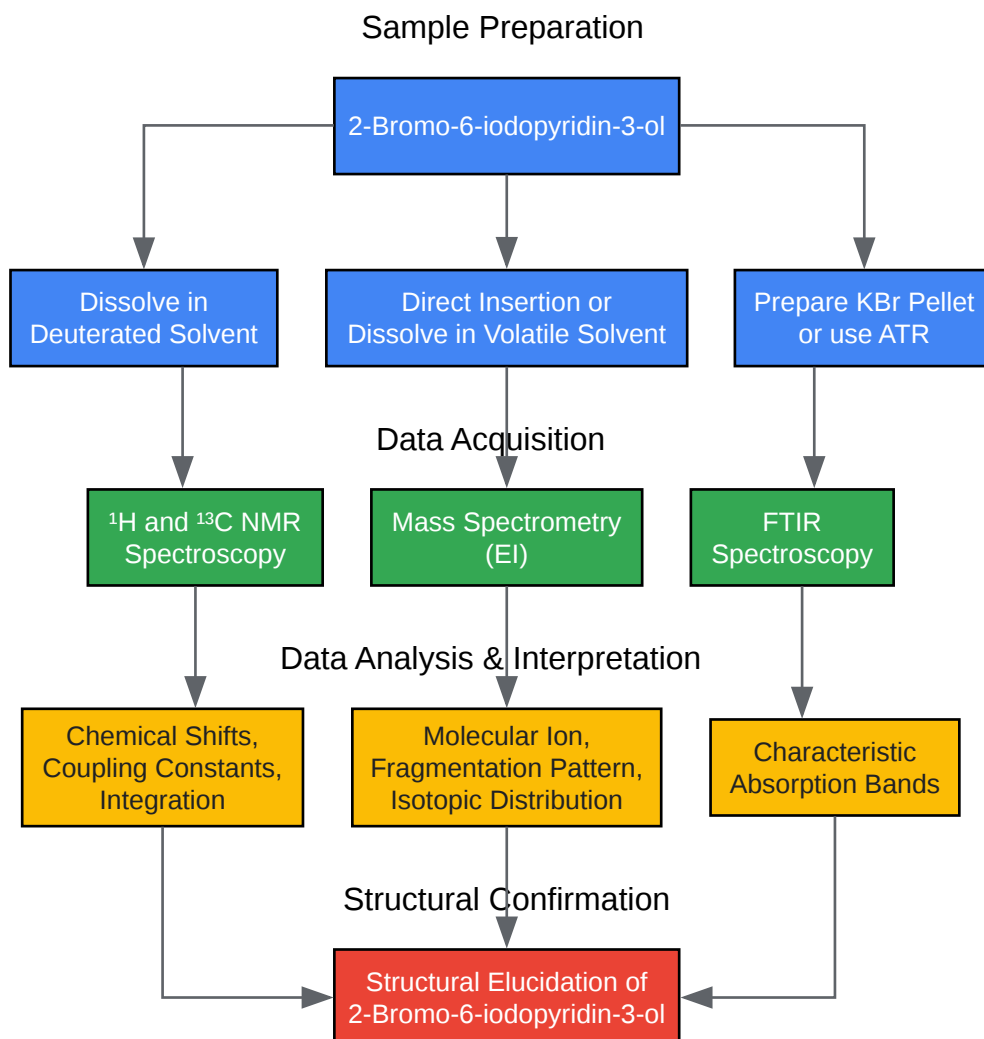
Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Bromo-6-iodopyridin-3-ol**, from sample preparation to structural elucidation.

Spectroscopic Analysis Workflow



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References

- 1. calpaclab.com [calpaclab.com]

- To cite this document: BenchChem. [Spectroscopic Data for 2-Bromo-6-iodopyridin-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142197#spectroscopic-data-for-2-bromo-6-iodopyridin-3-ol-nmr-ms-ir]

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